molecular formula C19H18ClN5 B2624665 3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900887-89-0

3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2624665
CAS No.: 900887-89-0
M. Wt: 351.84
InChI Key: ROXIUHRCDJLXTH-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic small molecule based on the pharmaceutically privileged pyrazolo[1,5-a]pyrimidine scaffold, designed for advanced chemical biology and drug discovery research. This compound features a strategic molecular architecture, combining a 2-chlorophenyl substituent at the 3-position and a 2-ethylimidazole group at the 7-position, which may be critical for target binding and modulation. The pyrazolo[1,5-a]pyrimidine core is a well-established bioisostere for purine bases, allowing such molecules to interact with a wide array of enzymatic targets, including kinases and histone deacetylases (HDACs) . Researchers are exploring analogs of this scaffold as potent and selective inhibitors for various disease targets; for instance, recent studies have identified related pyrazolo[1,5-a]pyrimidine-based compounds as highly selective HDAC6 inhibitors with broad-spectrum antiproliferative activity in cell-based assays . Earlier foundational research on 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines demonstrated that this class of compounds exhibits significant anxiolytic effects in animal models, comparable to benzodiazepines but potentially devoid of potentiating the central nervous system depressant effects of ethanol or barbiturates . The structural features of this reagent make it a valuable chemical tool for probing oncology and neuroscience pathways, particularly for researchers investigating the structure-activity relationships (SAR) of non-benzodiazepine anxiolytics or developing novel targeted therapies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-(2-ethylimidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5/c1-4-16-21-9-10-24(16)17-11-12(2)22-19-18(13(3)23-25(17)19)14-7-5-6-8-15(14)20/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXIUHRCDJLXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the pyrazolo-pyrimidine class, which has gained attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H17ClN4\text{C}_{15}\text{H}_{17}\text{Cl}\text{N}_4

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer research. The following sections detail its effects on various cancer cell lines and other biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazolo-pyrimidines. The compound has been evaluated against several human cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast)0.01 - 8.12
A549 (Lung)0.17 - 3.34
Colo-205 (Colon)Varies
A2780 (Ovarian)Varies

The IC50 values indicate the concentration required to inhibit 50% of cell viability, showcasing the compound's potent activity against various cancer types.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression, including BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Synergistic Effects : Studies have indicated that when combined with conventional chemotherapeutics like doxorubicin, the compound enhances the cytotoxic effect on resistant cancer cell lines such as MDA-MB-231 (a breast cancer subtype), suggesting a potential for improved treatment strategies .
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, which is critical for its effectiveness as an anticancer agent .

Other Biological Activities

Beyond its anticancer properties, this compound may also possess other biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that pyrazolo-pyrimidines exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .
  • Anti-inflammatory Effects : Some derivatives within the pyrazole class have shown promise in reducing inflammation markers in vitro and in vivo .

Case Studies

Several case studies have highlighted the efficacy of pyrazolo-pyrimidines in clinical settings:

  • A study involving a series of pyrazolo derivatives demonstrated significant tumor reduction in animal models when treated with compounds similar to this compound .
  • Another case study reported on the synergistic effect of this compound with existing chemotherapeutics leading to enhanced survival rates in treated subjects .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. Research has shown that compounds similar to 3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can inhibit the growth of various bacterial strains, suggesting potential as new antimicrobial agents .

Anticancer Properties

Research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its role as a lead compound for developing anticancer drugs. Its mechanism often involves the inhibition of specific kinases involved in cancer progression .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity. Studies have indicated that pyrazolo[1,5-a]pyrimidines can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant cytotoxicity in human cancer cell lines, suggesting potential for drug development.
Indicated anti-inflammatory properties through modulation of cytokine production.

Comparison with Similar Compounds

Key Observations :

  • Position 7 Substitutions : The 2-ethylimidazole group in the target compound distinguishes it from chlorine (inert leaving group, ), pyrrolidine (hydrogen-bond acceptor, ), and aryl amines (anti-malarial activity, ). Imidazole derivatives (e.g., Pir-12-5c) often exhibit enhanced binding to biological targets due to their ability to coordinate metal ions or participate in π-π stacking .
  • Position 3 Substitutions: The 2-chlorophenyl group is conserved in several analogues, suggesting its role in hydrophobic interactions or steric stabilization.

Physicochemical Properties

  • Solubility : The 2-ethylimidazole group may enhance water solubility compared to chlorine or pyrrolidine derivatives due to its polar nature.
  • Lipophilicity : Calculated logP values for imidazole-containing derivatives (e.g., Pir-12-5c: logP ~3.5) suggest moderate lipophilicity, balancing membrane permeability and solubility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-chlorophenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

  • Methodology : Use a multi-step approach involving (i) condensation of 2-chlorophenylhydrazine with β-ketoesters to form pyrazole intermediates, followed by (ii) cyclocondensation with 2-ethylimidazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or pyridine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .
  • Validation : Confirm regioselectivity using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substitution patterns (e.g., methyl groups at positions 2 and 5, ethylimidazole at position 7) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm (C18 column, methanol/water mobile phase).
  • Structural Confirmation :
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Spectroscopy : 1H^1 \text{H}-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.1–2.5 ppm) and IR (C=N stretch ~1600 cm1^{-1}, C-Cl ~750 cm1^{-1}) .

Q. What pharmacological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives?

  • Biological Screening : Prioritize assays for kinase inhibition (e.g., cyclin-dependent kinases), benzodiazepine receptor binding, or antimicrobial activity. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl substituents show enhanced selectivity for COX-2 inhibition .
  • Dose Optimization : Conduct IC50_{50} determinations using cell-based assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Design of Experiments (DoE) : Apply factorial design to test variables:

  • Temperature : 80–120°C (higher temperatures may accelerate cyclization but risk decomposition).
  • Solvent : Compare DMF (high polarity) vs. acetonitrile (moderate polarity) for imidazole coupling efficiency .
  • Catalyst : Screen Pd(OAc)2_2 or CuI for cross-coupling reactions .
    • Outcome Analysis : Use ANOVA to identify significant factors (e.g., solvent choice contributes 60% to yield variance) .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Quantum Chemical Modeling :

  • Reactivity : DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Docking Studies : AutoDock Vina to simulate interactions with target proteins (e.g., benzodiazepine receptors) .
    • Validation : Compare computed vs. experimental 1H^1 \text{H}-NMR chemical shifts (RMSD < 0.3 ppm) .

Q. How should researchers address contradictions in spectroscopic data?

  • Case Example : Discrepancies in 13C^{13} \text{C}-NMR signals for pyrimidine carbons (δ 150–160 ppm vs. δ 140–145 ppm) may arise from tautomerism or solvent effects.
  • Resolution :

  • Variable Temperature NMR : Monitor signal splitting to detect tautomeric equilibria.
  • Cross-Validation : Use X-ray crystallography (if crystals are obtainable) to confirm bond lengths/angles .

Q. What strategies mitigate environmental and safety risks during synthesis?

  • Waste Management : Separate halogenated byproducts (e.g., chlorinated intermediates) for incineration by licensed facilities .
  • Handling Precautions : Use inert atmosphere (N2_2) for imidazole coupling to prevent oxidation .

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